Azido-C1-PEG3-C3-NH2

PROTAC linker design Lipophilicity Membrane permeability

1-Azido-4,7,10-trioxa-13-tridecanamine (CAS 1162336-72-2), also known as Azido-C1-PEG3-C3-NH2 or N3-TOTA, is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal azide group and a primary amine. Its molecular formula is C10H22N4O3 with a molecular weight of 246.31 g/mol.

Molecular Formula C10H22N4O3
Molecular Weight 246.311
CAS No. 1162336-72-2
Cat. No. B2458782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-C1-PEG3-C3-NH2
CAS1162336-72-2
Molecular FormulaC10H22N4O3
Molecular Weight246.311
Structural Identifiers
SMILESC(CN)COCCOCCOCCCN=[N+]=[N-]
InChIInChI=1S/C10H22N4O3/c11-3-1-5-15-7-9-17-10-8-16-6-2-4-13-14-12/h1-11H2
InChIKeyVJXPLUVBIHOQFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Azido-4,7,10-trioxa-13-tridecanamine (CAS 1162336-72-2): Heterobifunctional PEG Linker for PROTAC and Bioconjugation


1-Azido-4,7,10-trioxa-13-tridecanamine (CAS 1162336-72-2), also known as Azido-C1-PEG3-C3-NH2 or N3-TOTA, is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal azide group and a primary amine . Its molecular formula is C10H22N4O3 with a molecular weight of 246.31 g/mol . The compound features a hydrophilic PEG3 spacer flanked by C1 and C3 alkyl segments, enabling orthogonal reactivity through copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) at the azide terminus, and amide coupling or reductive amination at the amine terminus . It is supplied as a light yellow oil with a purity of ≥98% (TLC) .

Why 1-Azido-4,7,10-trioxa-13-tridecanamine Cannot Be Simply Replaced by Other Amino-PEG-Azide Linkers


Amino-PEG-azide linkers are not functionally interchangeable due to quantifiable differences in physicochemical properties that directly impact PROTAC ternary complex formation, conjugate solubility, and cellular permeability [1]. Variations in PEG repeat number, alkyl spacer length, and overall molecular flexibility alter key parameters including LogP, topological polar surface area (tPSA), and the number of rotatable bonds . These differences translate into measurable changes in linker length (e.g., 13-atom vs. 11-atom backbone), lipophilicity (LogP 1.238 vs. 0.458), and conformational entropy, all of which influence the efficiency of targeted protein degradation and bioconjugation outcomes [1]. Substituting a shorter or more hydrophilic linker risks suboptimal E3 ligase–target protein proximity and reduced membrane permeability, underscoring the need for compound-specific selection.

Quantitative Differentiation of 1-Azido-4,7,10-trioxa-13-tridecanamine from Closest Amino-PEG-Azide Analogs


Elevated LogP (1.238) Enhances Lipophilicity Relative to Shorter PEG Linkers

1-Azido-4,7,10-trioxa-13-tridecanamine exhibits a calculated LogP of 1.238, which is substantially higher than the LogP values of shorter amino-PEG-azide linkers . For comparison, Azido-PEG3-amine (CAS 134179-38-7) has a LogP of 0.458 , Azido-PEG4-amine (CAS 951671-92-4) has a LogP of 0.475 , and Azido-PEG6-amine (CAS 957486-82-7) has a LogP of 0.508 . The 2.6‑fold higher LogP indicates increased lipophilicity, which may enhance passive diffusion across lipid bilayers and improve intracellular accumulation of PROTAC conjugates [1].

PROTAC linker design Lipophilicity Membrane permeability

Extended 13-Atom Spacer Provides Greater Reach Than 11-Atom Azido-PEG3-amine

The backbone of 1-Azido-4,7,10-trioxa-13-tridecanamine consists of 13 atoms (N-C-C-C-O-C-C-O-C-C-O-C-C-C-N3) as derived from its IUPAC name 3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propan-1-amine . In contrast, the closely related Azido-PEG3-amine (1-amino-11-azido-3,6,9-trioxaundecane, CAS 134179-38-7) contains an 11-atom backbone . The additional two carbon atoms in the target compound extend the maximal end-to-end distance, which can be critical for achieving the optimal spatial orientation required for E3 ligase–target protein ternary complex formation in PROTAC applications [1].

PROTAC ternary complex Linker length optimization Spacer geometry

Increased Rotatable Bond Count (13 vs. 11) Offers Greater Conformational Flexibility

1-Azido-4,7,10-trioxa-13-tridecanamine possesses 13 rotatable bonds, as reported in its physicochemical profile . This is higher than the 11 rotatable bonds found in Azido-PEG3-amine (CAS 134179-38-7) . The additional rotatable bonds confer increased conformational entropy, allowing the linker to sample a broader range of spatial orientations. This flexibility is a critical determinant of PROTAC efficacy, as it influences the ability of the two terminal ligands to simultaneously engage the E3 ligase and the target protein in a productive ternary complex [1].

Conformational entropy PROTAC linker design Molecular flexibility

Documented Utility in PROTAC Synthesis and ADC Linker Development

Multiple independent vendor datasheets and technical references confirm that 1-Azido-4,7,10-trioxa-13-tridecanamine (Azido-C1-PEG3-C3-NH2) is specifically utilized as a PEG-based PROTAC linker for joining E3 ubiquitin ligase ligands to target-protein ligands . The compound is also noted as a non-cleavable ADC linker containing a 3-unit PEG spacer . While similar amino-PEG-azide linkers are also employed in PROTAC synthesis, this compound's balanced combination of spacer length (13 atoms), intermediate lipophilicity (LogP 1.238), and flexible tether (13 rotatable bonds) positions it as a distinct tool for optimizing linker length–activity relationships [1].

PROTAC Antibody-drug conjugate (ADC) Targeted protein degradation

High Purity (≥98%) Ensures Reproducible Conjugation Efficiency and Analytical Consistency

Commercial suppliers consistently report a purity of ≥98% for 1-Azido-4,7,10-trioxa-13-tridecanamine, as determined by thin-layer chromatography (TLC) . While comparable amino-PEG-azide linkers such as Azido-PEG3-amine and Azido-PEG6-amine are also available at similar purity levels , the combination of high purity with the compound's unique structural features ensures minimal side reactions during CuAAC and amine coupling steps, thereby reducing batch-to-batch variability in conjugate yield and characterization.

Bioconjugation Quality control Reproducibility

Optimal Application Scenarios for 1-Azido-4,7,10-trioxa-13-tridecanamine in Research and Industrial Settings


PROTAC Linker Optimization and Library Synthesis

Researchers seeking to optimize PROTAC ternary complex formation can leverage the compound's 13-atom spacer length and elevated LogP (1.238) to explore structure–activity relationships. Its intermediate lipophilicity and 13 rotatable bonds provide a distinct physicochemical profile for tuning linker length and flexibility, complementing shorter (e.g., PEG2, PEG3) and longer (e.g., PEG6, PEG8) linkers in systematic PROTAC library construction [1]. The compound's dual reactivity (azide for click chemistry, amine for amide coupling) supports modular PROTAC assembly via sequential conjugation steps.

Antibody-Drug Conjugate (ADC) Development with Non-Cleavable PEG Linkers

As a non-cleavable 3-unit PEG linker, 1-Azido-4,7,10-trioxa-13-tridecanamine is suitable for constructing ADCs where stable covalent linkage between antibody and payload is required. Its defined length and hydrophilic PEG spacer enhance conjugate solubility while minimizing steric hindrance, facilitating efficient bioconjugation and reproducible drug-to-antibody ratios . The ≥98% purity ensures reliable analytical characterization and batch consistency.

Bioconjugation of Lipophilic Payloads Requiring Enhanced Membrane Permeability

The compound's elevated LogP (1.238) relative to shorter PEG linkers (LogP 0.458–0.508) makes it a preferred choice for conjugating lipophilic drug candidates, fluorophores, or affinity tags where improved passive membrane diffusion is desired . This property is particularly valuable for intracellular target engagement studies and for payloads with limited aqueous solubility.

Surface Functionalization and Bioorthogonal Labeling of Nanoparticles

The terminal amine group enables facile conjugation to carboxylate-functionalized nanoparticles, polymers, or surfaces via EDC/NHS coupling, while the azide moiety remains available for subsequent CuAAC or SPAAC click reactions with alkyne-modified biomolecules . This orthogonal dual-reactivity platform supports stepwise functionalization strategies for drug delivery systems, diagnostic nanoparticles, and biosensor development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azido-C1-PEG3-C3-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.